molecular formula C18H18N2S B2898841 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 790271-18-0

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Cat. No.: B2898841
CAS No.: 790271-18-0
M. Wt: 294.42
InChI Key: OVUDRTFUKOHJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenyl group and a 2-(propan-2-yl)phenyl group attached to the imidazole ring, along with a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with phenylglyoxal in the presence of ammonium acetate and thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions and other biomolecules, affecting enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-propanone: A related compound with a similar phenyl group but different functional groups.

    2-phenyl-1-propanol: Another related compound with a hydroxyl group instead of a thiol group.

Uniqueness

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDRTFUKOHJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.